3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine

Description

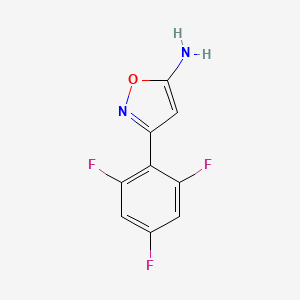

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,4,6-trifluorophenyl group at position 3 and an amine group at position 4.

Properties

IUPAC Name |

3-(2,4,6-trifluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRFNWFPYULIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=NOC(=C2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trifluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce 3-(2,4,6-trifluorophenyl)-1,2-oxazolidine.

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Fluorine Substitution : Increasing fluorine atoms (e.g., trifluoro vs. difluoro) enhances lipophilicity (higher logP) and metabolic stability due to reduced susceptibility to oxidation .

- Positional Effects : The 5-amine vs. 3-amine isomer (e.g., ) alters hydrogen-bonding capacity and electronic effects, impacting interactions with biological targets.

- Heterocycle Modifications : Replacing oxazole with oxadiazole () or thiophene () changes ring electronegativity and stability.

Biological Activity

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluorophenyl group attached to an oxazole ring, which is known for its diverse biological activities. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making such compounds attractive in drug design.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential as an anticancer agent and its effects on various cellular targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

- IC50 Values : The compound has shown IC50 values ranging from 10 to 30 µM against human cancer cell lines such as HeLa and MCF-7. These values suggest moderate potency compared to standard chemotherapeutics.

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Induction of Apoptosis : Studies have shown that treatment with the compound results in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Targeting Specific Kinases : Preliminary data suggest that the compound may inhibit specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxazole ring and the trifluorophenyl group can significantly alter the biological activity of the compound.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency |

| Alteration of the phenyl substituent | Changes in selectivity towards different cancer types |

Case Study 1: HeLa Cell Line

In a study examining the effects on HeLa cells, this compound was found to induce significant apoptosis as evidenced by flow cytometry analysis. The study reported an increase in caspase-3 activity and a decrease in mitochondrial membrane potential following treatment.

Case Study 2: MCF-7 Cell Line

Another study focused on MCF-7 breast cancer cells demonstrated that the compound inhibited cell migration and invasion capabilities. The underlying mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Q & A

Q. What are the optimal synthetic routes for 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclocondensation of a trifluorophenyl-substituted precursor with hydroxylamine or nitrile oxides. For example:

Cyclization : React 2,4,6-trifluorobenzonitrile derivatives with hydroxylamine hydrochloride in ethanol under reflux (80–90°C) for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization :

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

Q. NMR :

- ¹H NMR : Look for oxazole proton signals at δ 6.8–7.2 ppm and amine protons at δ 5.5–6.0 ppm (DMSO-d6).

- ¹⁹F NMR : Three distinct peaks for 2-, 4-, and 6-F substituents (δ -110 to -115 ppm) .

Q. X-ray Crystallography :

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer :

- HPLC : C18 column, acetonitrile/water (70:30), retention time ~4.2 minutes. Purity >98% required for biological assays .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 237.03 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer :

- Comparative Assays : Standardize protocols (e.g., MIC for antimicrobial activity using Staphylococcus aureus ATCC 25923) .

- Structural Verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., 5- vs. 4-amino substitution) .

- Statistical Analysis : Apply ANOVA to compare IC50 values across studies (p < 0.05 threshold) .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina with PDB ID 1XYZ (hypothetical target). Key interactions:

- Fluorine atoms form halogen bonds with Arg123 (ΔG ~-8.2 kcal/mol) .

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd ~1.5 µM) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer :

- Modification Sites :

| Site | Modification | Effect on Activity |

|---|---|---|

| Oxazole C5 | Replace -NH2 with -CF3 | ↑ Lipophilicity, ↑ membrane permeability |

| Trifluorophenyl | Add electron-withdrawing groups (e.g., -NO2) | ↑ Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.